molecular formula C23H19NO4 B1372817 1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 899762-63-1

1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1372817
CAS No.: 899762-63-1
M. Wt: 373.4 g/mol
InChI Key: MOKIYLJPWZICNR-UHFFFAOYSA-N
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Description

1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring a biphenyl group linked to a pyrrolidine ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the biphenyl or pyrrolidine rings.

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its structural features suggest potential use in designing pharmaceuticals targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It could influence various biochemical pathways, potentially affecting processes such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

    Biphenyl Derivatives: Compounds like 4-biphenylcarboxylic acid share structural similarities and may exhibit comparable properties.

    Pyrrolidine Derivatives: Compounds such as 1-benzylpyrrolidine-3-carboxylic acid also feature the pyrrolidine ring and may have similar reactivity.

Uniqueness: 1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of the biphenyl ether linkage and the pyrrolidine ring, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

5-oxo-1-[4-(2-phenylphenoxy)phenyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22-14-17(23(26)27)15-24(22)18-10-12-19(13-11-18)28-21-9-5-4-8-20(21)16-6-2-1-3-7-16/h1-13,17H,14-15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKIYLJPWZICNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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